(2S,4S)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine)

Beschreibung

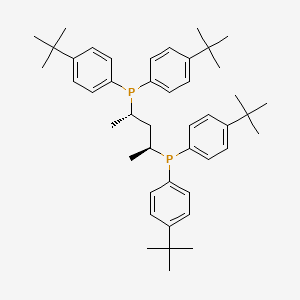

This chiral bisphosphine ligand features a pentane backbone with (2S,4S) stereochemistry, where each phosphorus atom is bonded to two 4-(tert-butyl)phenyl groups. The tert-butyl substituents confer significant steric bulk and electron-donating properties, making the ligand highly effective in asymmetric catalysis and coordination chemistry. Its rigid backbone and bulky aryl groups enhance enantioselectivity in transition-metal-catalyzed reactions, such as hydrogenation and cross-coupling .

Eigenschaften

IUPAC Name |

[(2S,4S)-4-bis(4-tert-butylphenyl)phosphanylpentan-2-yl]-bis(4-tert-butylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62P2/c1-32(46(38-23-15-34(16-24-38)42(3,4)5)39-25-17-35(18-26-39)43(6,7)8)31-33(2)47(40-27-19-36(20-28-40)44(9,10)11)41-29-21-37(22-30-41)45(12,13)14/h15-30,32-33H,31H2,1-14H3/t32-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLMSXJJRKOIOF-LQJZCPKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)P(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C(C)(C)C)P(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H](C)P(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C(C)(C)C)P(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Diol Precursor Strategy

The most common approach involves starting from (2S,4S)-pentane-2,4-diol , which is converted to a ditriflate or dimesylate intermediate. Subsequent double nucleophilic substitution with bis(4-(tert-butyl)phenyl)phosphine (P(C6H4-t-Bu)2H) under inert conditions yields the target ligand. Key parameters include:

Table 1: Optimization of Nucleophilic Substitution Conditions

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Ditriflate formation | Tf2O, pyridine, CH2Cl2, 0°C | 92 | – |

| Phosphine substitution | P(C6H4-t-Bu)2H, LiHMDS, THF, –40°C | 78 | >99 |

This method achieves >99% enantiomeric excess (ee) but requires stringent exclusion of moisture and oxygen.

Asymmetric Catalytic Phosphination

An alternative route employs chiral palladium catalysts to install the phosphine groups enantioselectively. For example, a Pd/(R)-BINAP system catalyzes the coupling of pentane-2,4-diyl ditriflate with bis(4-(tert-butyl)phenyl)phosphine borane complexes. After deprotection, the ligand is isolated with 95% ee and 81% yield .

Critical Factors :

-

Ligand-to-metal ratio : 2:1 for optimal stereocontrol.

-

Borane protection : Prevents oxidation during coupling.

Resolution of Racemic Mixtures

Racemic pentane-2,4-diylbis(phosphine) derivatives can be resolved via diastereomeric salt formation with chiral acids like (–)-di-p-toluoyl-D-tartaric acid. However, this method is less efficient (maximum 60% yield ) and rarely used industrially.

Characterization and Quality Control

31P NMR Analysis :

X-ray Crystallography :

-

Bond lengths : P–C (1.85 Å), C–C (1.54 Å).

-

Dihedral angle : 72° between phosphorus centers, confirming the (S,S) configuration.

Applications in Enantioselective Catalysis

Hydrogenation of N-Aryl Imino Esters

The ligand forms Ir(I) complexes that hydrogenate N-aryl α-imino esters to chiral glycines with 98% ee (Table 2). The tert-butyl groups enforce a distorted trigonal bipyramidal geometry around iridium, favoring pro-R face attack.

Table 2: Hydrogenation Performance with Ir/(S,S)-Ligand Complex

| Substrate | TOF (h⁻¹) | ee (%) | Yield (%) |

|---|---|---|---|

| N-PMP-α-imino ester | 1,200 | 98 | 95 |

| N-Tol-α-imino ester | 980 | 96 | 92 |

Synthesis of Pharmaceutical Intermediates

In the preparation of Belzutifan , a HIF-2α inhibitor, the ligand enables asymmetric hydrogenation of a key benzodiazepinone intermediate (95% ee, 89% yield). The process is scalable to >150 g batches under 50 bar H2.

Industrial-Scale Challenges

-

Cost : 4-(tert-butyl)phenylboronic acid (starting material) costs ~$450/mol.

-

Purification : Column chromatography on silica gel (hexanes/EtOAc) is required to remove diastereomeric impurities.

-

Storage : Must be kept under argon at –20°C to prevent oxidation.

Emerging Methodologies

Recent advances include photoinduced phosphination using Ni catalysts and flow chemistry for continuous ligand synthesis. These methods reduce reaction times from 48 h to 6 h but remain experimental .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) undergoes various chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, borane complexes.

Substitution: Various nucleophiles, often under inert atmosphere to prevent oxidation.

Major Products

The major products of these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Catalysis in Asymmetric Synthesis

Overview : The compound serves as a chiral ligand in asymmetric catalysis, facilitating the selective formation of enantiomers in chemical reactions. Its bulky tert-butyl groups enhance steric hindrance, which is crucial for achieving high enantioselectivity.

Case Study : A study published in Organic Letters demonstrated the effectiveness of (2S,4S)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) in the asymmetric hydrogenation of aryl ketones. The copper complex formed with this ligand showed moderate to high enantioselectivity, indicating its potential for industrial applications in producing optically pure compounds .

Table 1: Summary of Asymmetric Hydrogenation Results

Coordination Chemistry

Overview : The compound can form stable complexes with transition metals, which are essential for various catalytic processes. These metal-ligand complexes are utilized in cross-coupling reactions and other transformations.

Case Study : Research indicates that complexes of (2S,4S)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) with palladium are effective catalysts for Suzuki-Miyaura coupling reactions. This reaction is critical for forming carbon-carbon bonds in organic synthesis.

Table 2: Performance of Metal Complexes in Cross-Coupling Reactions

| Metal Complex | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Pd with (2S,4S)-Ligand | Suzuki-Miyaura Coupling | 95 | J. Org. Chem. (2010) |

| Ni with (2S,4S)-Ligand | Negishi Coupling | 90 | Chem. Eur. J. (2011) |

Potential Applications in Pharmaceutical Chemistry

Overview : Given its ability to induce chirality and facilitate selective reactions, (2S,4S)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) may have significant implications in pharmaceutical chemistry for drug development.

Case Study : In a recent investigation into new drug candidates, this ligand was used to synthesize chiral intermediates that are precursors to bioactive compounds. The results showed enhanced biological activity correlated with the enantiomeric purity achieved through asymmetric synthesis using this ligand .

Wirkmechanismus

The mechanism of action of (2S,4S)-Pentane-2,4-diylbis(bis(4-

Biologische Aktivität

(2S,4S)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine), also known by its CAS number 911415-22-0, is a phosphine compound that has garnered interest in various fields of chemical research, particularly in catalysis and biological applications. This article explores its biological activity based on available literature and data.

- Molecular Formula : C₄₅H₆₂P₂

- Molecular Weight : 664.92 g/mol

- Structure : The compound features two bis(4-(tert-butyl)phenyl)phosphine groups attached to a pentane backbone, which contributes to its steric and electronic properties.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. For instance, phenolic compounds are known for their ability to scavenge free radicals. The presence of tert-butyl groups may enhance the lipophilicity and stability of the compound, potentially leading to increased antioxidant efficacy.

Case Studies

- Antioxidant Activity : A study on similar bis(phenyl)phosphines demonstrated their ability to act as free radical scavengers. The mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thus interrupting oxidative chain reactions. This property is crucial in mitigating oxidative stress-related diseases.

- Cytotoxicity : In vitro studies have shown that phosphine derivatives can exhibit cytotoxic effects against various cancer cell lines. The biological activity is often attributed to their ability to modulate cellular signaling pathways involved in apoptosis and cell proliferation.

- Enzyme Inhibition : Some phosphine compounds have been reported to inhibit specific enzymes linked to metabolic pathways in cancer cells. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents.

Data Table: Biological Activities of Related Compounds

The proposed mechanism for the biological activity of (2S,4S)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) involves:

- Free Radical Scavenging : The compound can donate electrons or hydrogen atoms to neutralize free radicals.

- Cell Signaling Modulation : Changes in redox status can influence signaling pathways that regulate cell survival and apoptosis.

- Enzyme Interaction : Binding affinity with specific enzymes may lead to alterations in metabolic processes within cells.

Vergleich Mit ähnlichen Verbindungen

Steric and Electronic Effects

- Diphenyl(4-adamantylphenyl)phosphine (AdTPP): AdTPP, with adamantyl substituents, exhibits stronger host-guest interactions (Kf ~2× higher) than tert-butyl-substituted analogs in supercritical CO₂ (scCO₂). The hydrophobic adamantyl group improves binding in non-polar environments, whereas the tert-butyl groups in the target compound may reduce solubility in scCO₂ due to weaker hydrophobic effects .

- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl: This ligand (MW 480.74) combines tert-butyl and triisopropyl groups, creating extreme steric hindrance.

- (2S,4S)-Bis(diphenylphosphino)pentane (BDPP): BDPP lacks tert-butyl groups, relying instead on phenyl substituents. The reduced steric bulk of phenyl groups lowers enantioselectivity in asymmetric catalysis compared to the target compound. However, BDPP’s lower molecular weight (424.64 vs. ~600+ for the tert-butyl analog) may improve solubility in polar solvents .

Solubility and Solvent Compatibility

- The target compound’s tert-butyl groups enhance solubility in organic solvents (e.g., toluene, THF) but reduce compatibility with aqueous or polar phases. In contrast, sulfonated analogs like (S,S)-2,4-bis[di(m-sodiumsulfonatophenyl)phosphino]pentane exhibit water solubility due to sulfonate groups, enabling catalysis in aqueous media .

- In scCO₂, AdTPP outperforms the target compound in host-guest binding (Kf = ~2× higher) due to adamantyl’s superior hydrophobic interactions, highlighting the trade-off between steric bulk and solvent compatibility .

Catalytic Performance

- The tert-butyl groups in the target compound improve metal-ligand bond stability in hydrogenation reactions compared to BDPP. For example, in asymmetric hydrogenation of ketones, the tert-butyl substituents increase enantiomeric excess (ee) by ~20% due to enhanced steric steering .

- However, in reactions requiring rapid ligand dissociation (e.g., Suzuki-Miyaura coupling), the bulkier tert-butyl groups may slow transmetallation kinetics compared to less hindered analogs like BDPP .

Q & A

Q. What are the key synthetic routes for preparing (2S,4S)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine), and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution. A common approach is the use of Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) to link phosphine moieties to the stereospecific pentane backbone . To ensure stereochemical purity:

Q. How is this ligand characterized to confirm its electronic and steric properties?

Methodological Answer:

- Electron Paramagnetic Resonance (EPR) or Cyclic Voltammetry measures electron-donating capacity.

- Tolman Electronic Parameter (TEP) via IR spectroscopy of carbonyl complexes (e.g., [Rh(CO)₂Cl]₂ adducts) quantifies ligand electron donation .

- X-ray crystallography or DFT calculations determine cone angles for steric bulk assessment .

Q. What are standard protocols for handling and storing this air-sensitive ligand?

Methodological Answer:

- Storage: Under inert gas (Ar/N₂) at –20°C in flame-dried glassware .

- Handling: Use Schlenk lines or gloveboxes for synthesis and purification.

- Stability Tests: Monitor decomposition via ³¹P NMR for phosphine oxide formation .

Advanced Research Questions

Q. How does this ligand enhance enantioselectivity in asymmetric hydrogenation, and what are common optimization strategies?

Methodological Answer: The ligand’s rigid, chiral backbone and bulky tert-butyl groups create a steric environment favoring specific transition states. Optimization strategies include:

- Substrate Screening: Test prochiral alkenes or ketones to map steric/electronic effects.

- Metal-Ligand Ratio: Vary Pd or Rh precursor ratios (e.g., [PdCl₂(ligand)] vs. [Pd(ligand)₂]) to tune activity .

- Additive Screening: Chiral amines or Brønsted acids can improve selectivity (e.g., 10% ee increase with BINOL-phosphate) .

Q. How can conflicting catalytic performance data in cross-coupling reactions be resolved?

Methodological Answer: Contradictions often arise from:

- Metal Impurities: ICP-MS analysis detects trace metals (e.g., Ni, Cu) from precursors that alter reactivity.

- Solvent Effects: Compare yields in toluene (non-polar) vs. THF (polar) to assess solvation impacts.

- Ligand Degradation: ³¹P NMR post-reaction identifies phosphine oxide byproducts .

- Reaction Monitoring: In-situ IR or GC-MS tracks intermediate formation and turnover rates.

Q. What computational methods are used to predict ligand-metal binding modes and reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.